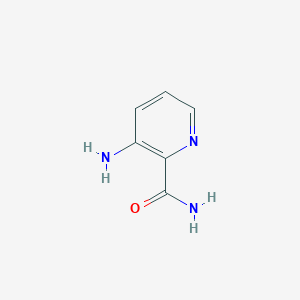

3-Aminopyridine-2-carboxamide

説明

Overview of Pyridine (B92270) Carboxamides in Medicinal Chemistry

Pyridine carboxamides are a class of organic compounds that incorporate a pyridine ring substituted with a carboxamide group. This structural motif is of profound interest in medicinal chemistry due to its presence in numerous biologically active molecules. The pyridine ring, a nitrogen-containing heterocycle, can participate in various non-covalent interactions with biological targets such as enzymes and receptors. rsc.org The carboxamide group, with its ability to act as both a hydrogen bond donor and acceptor, further enhances the potential for molecular recognition and binding affinity.

Researchers have extensively explored pyridine carboxamides for their therapeutic potential across a wide range of diseases. For instance, derivatives of pyridine-2-carboxamide have been investigated as potent and selective inhibitors of certain kinases, enzymes that play a crucial role in cell signaling and are often implicated in cancer. acs.org Additionally, pyridine carboxamide-based inhibitors have been developed to target the polymerase of the hepatitis C virus (HCV), demonstrating their potential in antiviral drug discovery. nih.gov The versatility of the pyridine carboxamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to optimize efficacy and selectivity.

Significance of 3-Aminopyridine-2-carboxamide as a Research Compound

This compound stands out as a particularly valuable research compound due to its specific arrangement of functional groups. chemimpex.com The presence of the amino group at the 3-position and the carboxamide group at the 2-position on the pyridine ring provides multiple reactive sites for further chemical transformations. This allows chemists to use it as a key intermediate in the synthesis of a diverse array of more complex molecules with potential biological activities. chemimpex.com

Its structural features have led to its exploration in the development of agents targeting neurological disorders. chemimpex.com Research has suggested its potential to influence neurotransmitter systems, which could be beneficial in conditions affecting cognitive function. chemimpex.com Beyond pharmaceuticals, this compound also finds application as an intermediate in the synthesis of agricultural chemicals. chemimpex.com Its stable yet reactive nature makes it a valuable tool in both academic laboratories and industrial settings focused on the discovery and development of new chemical entities. chemimpex.com The compound's utility is further highlighted by its role in the synthesis of various bioactive molecules. chemimpex.com

Historical Context of Aminopyridine Research

The study of aminopyridines, the parent class of compounds to which this compound belongs, has a rich history dating back to the mid-20th century. rsc.org Early investigations into these pyridine derivatives began to uncover their potential therapeutic applications, particularly in the field of neurology. rsc.org The three isomeric forms—2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine (B3432731)—have each been the subject of extensive study. sciencepublishinggroup.com

One of the most well-known aminopyridines, 4-aminopyridine (also known as dalfampridine), has been developed as a drug to improve walking in patients with multiple sclerosis. rsc.orgwikipedia.org It functions by blocking potassium channels in nerves. rsc.orgwikipedia.org The first therapeutic application of an aminopyridine was 4-aminopyridine. rsc.org The diverse biological activities of aminopyridines have spurred continuous research into their synthesis and potential applications. sciencepublishinggroup.com This historical foundation has paved the way for the investigation of more complex derivatives like this compound, as researchers continue to explore the vast chemical space and therapeutic potential of this important class of heterocyclic compounds. rsc.org

| Property | Value |

| Synonyms | This compound |

| CAS Number | 50608-99-6 |

| Molecular Formula | C6H7N3O |

| Molecular Weight | 137.14 g/mol |

| Appearance | Beige crystalline powder |

| Purity | ≥ 97% (HPLC) |

| MDL Number | MFCD06658329 |

| PubChem ID | 13238725 |

| Data from Chem-Impex. chemimpex.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-aminopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAUMYRJIPPSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60531128 | |

| Record name | 3-Aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50608-99-6 | |

| Record name | 3-Aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-pyridine-2-carboxylic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of 3-Aminopyridine-2-carboxamide from Precursors

The formation of the this compound scaffold can be achieved through several synthetic routes, each starting from different precursors and employing distinct chemical transformations.

The Hofmann rearrangement, or Hofmann degradation, is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This reaction typically involves treating the amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate, which is then hydrolyzed to the amine. masterorganicchemistry.com

While the direct Hofmann degradation of nicotinamide (B372718) (pyridine-3-carboxamide) yields 3-aminopyridine (B143674), this reaction serves as a foundational pathway for accessing the aminopyridine core. mychemblog.comscribd.comresearchgate.net To synthesize this compound specifically, the starting material would conceptually be pyridine-2,3-dicarboxamide. The Hofmann reaction on the amide at the 3-position would lead to the desired product. The reaction proceeds through the in-situ formation of sodium hypobromite, which converts the primary amide into an N-bromoamide intermediate. Subsequent base-induced rearrangement leads to an isocyanate, which upon hydrolysis and decarboxylation, yields the primary amine. masterorganicchemistry.com

Variations of the classical Hofmann conditions exist, utilizing different reagents to achieve the same transformation. Reagents such as sodium hypochlorite (B82951), N-bromosuccinimide, and hypervalent iodine compounds like (bis(trifluoroacetoxy)iodo)benzene or iodobenzene (B50100) diacetate have been successfully employed. clockss.orgacs.org For instance, a preparation method for 3-aminopyridine has been described using nicotinamide in a solution of sodium hypochlorite and sodium hydroxide. google.com

3-Aminopyridine-2-carboxylic acid methyl ester is a key intermediate that can be directly converted to this compound. synquestlabs.comlookchem.com This transformation is a standard amidation or ammonolysis reaction where the ester functional group is converted into a primary amide. The process typically involves reacting the methyl ester with a high concentration of ammonia, often in a solvent like methanol (B129727) or ethanol, sometimes under pressure and/or with heating. The amino group at the 3-position remains intact during this process. This route is a straightforward and efficient method for obtaining the target carboxamide, leveraging the availability of the corresponding ester. lookchem.com

Beyond the Hofmann degradation and ester amidation, other methods have been developed for the synthesis of aminopyridine carboxamides and related structures. One-pot tandem reactions offer an efficient approach. For example, a chemodivergent synthesis allows for the creation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines under mild, metal-free conditions promoted by iodine and tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org

Another relevant strategy involves the synthesis of fused heterocyclic systems that contain the aminopyridine carboxamide moiety. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been prepared by reacting a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide in the presence of potassium hydroxide. acs.org While this produces a more complex thienopyridine system, the underlying principles of ring formation and functional group manipulation are pertinent to the broader class of aminopyridine carboxamides.

Synthesis from 3-Aminopyridine-2-carboxylic Acid Methyl Ester

Derivatization Strategies for this compound

The presence of two distinct functional groups—an aromatic amino group and a primary carboxamide—makes this compound a versatile scaffold for further chemical modification.

The primary amino group of this compound is nucleophilic and can readily undergo acylation reactions to form new amide bonds. This is one of the most common derivatization strategies. The reaction is typically carried out by treating the aminopyridine with a carboxylic acid in the presence of a coupling agent or by using a more reactive carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). researchgate.net A wide variety of coupling agents are available for direct amidation, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) reagents, and uronium reagents (e.g., HBTU, HATU). Propanephosphonic acid anhydride (T3P®) is another effective reagent for promoting amide bond formation with high yields and purity. thieme-connect.com These reactions allow for the introduction of a diverse range of substituents onto the amino nitrogen, enabling the systematic modification of the molecule's properties.

The amino group can also be modified to form other important functional groups, such as thioureas (or thioureides). This is typically achieved by reacting the aminopyridine with an appropriate isothiocyanate. mdpi.comresearchgate.net The reaction of 3-aminopyridine derivatives with reagents like allylisothiocyanate, phenylisothiocyanate, or benzoylisothiocyanate leads to the corresponding N-substituted thiourea (B124793) derivatives. mdpi.com These reactions are often straightforward and proceed under mild conditions. Thiourea derivatives are of significant interest due to their chemical versatility and biological activity. biointerfaceresearch.com

Research on related 3-aminopyridine-2(1H)-ones has demonstrated the synthesis of a series of thioureide derivatives and evaluated their biological activities. mdpi.comresearchgate.netresearchgate.net The findings from these studies highlight the potential of this derivatization strategy.

| Starting Material | Reagent | Resulting Derivative |

| 3-Amino-4,6-dimethylpyridine-2(1H)-one | Allylisothiocyanate | 1-Allyl-3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)thiourea |

| 3-Amino-4,6-dimethylpyridine-2(1H)-one | Phenylisothiocyanate | 1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea |

| 3-Amino-4-phenylpyridine-2(1H)-one | Allylisothiocyanate | 1-Allyl-3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thiourea |

| 3-Amino-4-phenylpyridine-2(1H)-one | Phenylisothiocyanate | 1-(2-Oxo-4-phenyl-1,2-dihydropyridin-3-yl)-3-phenylthiourea |

| 3-Amino-4-(thiophene-2-yl)pyridine-2(1H)-one | Phenylisothiocyanate | 1-(6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea |

This table is based on derivatization studies of structurally related 3-aminopyridin-2(1H)-ones, illustrating the reaction of the amino group with various isothiocyanates. mdpi.comresearchgate.net

Cyclization Reactions to Form Polyheterocyclic Systems (e.g., 1,3-thiazine, oxazolo[5,4-b]pyridines)

The transformation of aminopyridine scaffolds into more complex polyheterocyclic systems is a cornerstone of medicinal chemistry, enabling the exploration of novel chemical space. This compound and its derivatives are valuable precursors for such transformations, particularly in the synthesis of fused heterocyclic systems like 1,3-thiazines and oxazolo[5,4-b]pyridines.

Recent studies have demonstrated a one-step method for synthesizing new derivatives of oxazolo[5,4-b]pyridine (B1602731). buketov.edu.kz This process involves the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, and glutaric anhydrides. buketov.edu.kz The initially formed monoamides undergo intramolecular cyclization to yield the target oxazolo[5,4-b]pyridine derivatives. buketov.edu.kz This reaction is typically performed by heating the reactants in acetic acid. buketov.edu.kz For instance, the reaction of 3-amino-pyridin-2-(1H)-one with various anhydrides in refluxing acetic acid for 10 hours has been shown to produce the corresponding oxazolo[5,4-b]pyridine derivatives with a carboxylic acid linker. buketov.edu.kz

In a related context, the synthesis of 2-chlorooxazolo[5,4-b]pyridine (B600096) often starts with 2-chloropyridine (B119429) derivatives, which undergo cyclization with an oxazole (B20620) precursor under basic conditions. evitachem.com Unexpected cyclization has also been observed during the synthesis of other molecules, where an amide carbonyl oxygen displaces a chlorine atom to form the oxazolo[5,4-b]pyridine ring system. evitachem.com The synthesis of the oxazolo[5,4-b]pyridine core can also be achieved through the cyclocondensation of α-haloketones with aminopyridines. vulcanchem.com

The formation of pyrido[3,2-f] acs.orgmdpi.comthiazepines, a 1,3-thiazine related system, has been accomplished using both conventional heating and microwave irradiation. mdpi.com The reaction of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with α-haloketones leads to the formation of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] acs.orgmdpi.comthiazepin-5-ones. mdpi.com

Oxidative Dimerization Pathways and Mechanistic Studies

Oxidative dimerization represents a powerful strategy for constructing complex molecular architectures from simpler precursors. In the context of this compound analogues, specifically 3-aminothieno[2,3-b]pyridine-2-carboxamides, unusual oxidative dimerization has been observed. acs.orgnih.govnih.gov Treatment of these compounds with sodium hypochlorite (commercial bleach) leads to the formation of novel polyheterocyclic ensembles. acs.orgnih.gov

The reaction is highly dependent on the solvent system used, proceeding through different mechanistic pathways to yield different products. acs.orgnih.gov For example, when the oxidation is carried out in aqueous dioxane, it affords pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones in moderate yields. acs.org Improved yields are achieved under phase transfer catalyst (PTC) conditions in a dichloromethane-water system. acs.org However, when the reaction is conducted in aqueous ethanol, a mixture of the polycyclic dimer and oxidation/solvolysis products is obtained. acs.org

A notable feature of this dimerization is its high stereoselectivity, producing only one of the eight possible enantiomeric pairs (R,R,R,R/S,S,S,S). nih.gov The scope of this reaction is generally limited to thienopyridine-2-carboxamides with electron-donating groups on the aryl substituents. acs.org Mechanistic proposals for this transformation are still under investigation, with at least two plausible pathways being considered. acs.org One proposed mechanism involves electrophilic chlorination at the C-2 position, followed by deprotonation, nucleophilic substitution, and hydrolysis to form certain oxidation/solvolysis byproducts. acs.orgnih.gov

Functionalization of the Pyridine (B92270) Core

The functionalization of the pyridine core is crucial for modulating the physicochemical and biological properties of aminopyridine derivatives. Direct and selective functionalization of pyridine can be challenging due to its electron-deficient nature and the strong coordinating ability of the nitrogen atom. researchgate.net However, various strategies have been developed to overcome these hurdles.

One common approach is the C-H functionalization of the pyridine ring. While C2 and C4 positions are more inherently reactive, selective derivatization at the C3 position has posed a significant challenge. researchgate.net Recent methods have utilized a dearomatization-rearomatization sequence involving Zincke imine intermediates to achieve selective C3-amination. researchgate.net Another strategy involves the use of pyridine N-oxides, which exhibit enhanced reactivity towards both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net After the desired functionalization, the N-oxide can be deoxygenated to yield the substituted pyridine. researchgate.net

For 3,5-disubstituted pyridines, fluorination with AgF2 has been shown to occur with high selectivity at the 2-position for substrates containing 3-halo, alkoxy, cyano, or CF3 groups. acs.org Transition metal-catalyzed cross-coupling reactions are also widely employed for the functionalization of the pyridine core, allowing for the introduction of various substituents. mdpi.comrsc.org

Furthermore, the inherent reactivity of substituents on the pyridine ring can be exploited. For instance, selective oxidation of thienopyridines has been used as an effective route to functionalize the bicyclic core, leading to the preparation of N-oxides, halo derivatives, S-oxides, and sulfones. acs.orgnih.gov

Advanced Synthetic Techniques

Microwave-Assisted Synthesis in Aminopyrazine-2-carboxamide Series

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of aminopyrazine-2-carboxamide and related structures.

For instance, a microwave-assisted, one-pot protocol has been developed for the synthesis of 5-carboxamido substituted analogues of 1,4-benzodiazepines. ajol.info In this work, a carboxylate ester derivative was reacted with various primary and secondary amines, including 2-aminopyridine (B139424) and 2-aminopyrimidine, under microwave irradiation to generate the corresponding carboxamide derivatives. ajol.info Similarly, the synthesis of novel pyrido[3,2-f] acs.orgmdpi.comthiazepines from a pyridine-3-carboxamide (B1143946) derivative was significantly improved using microwave heating, affording better yields in shorter times compared to traditional methods. mdpi.com

Microwave irradiation has also been employed in the synthesis of pyrimidine-anchored derivatives. nih.gov This method has been used to prepare unique compounds incorporating multifunctional amino derivatives, which were subsequently evaluated for their biological activities. nih.gov The synthesis of amides from carboxylic acids and amines, such as 2-aminopyridine, has been shown to be more efficient under microwave irradiation, with increased yields and significantly reduced reaction times. indianchemicalsociety.com

Regio- and Stereoselective Oxidations

Regio- and stereoselective oxidation reactions are critical for the synthesis of complex molecules, allowing for the precise functionalization of specific C-H bonds. In the context of aminopyridine derivatives and related heterocyclic systems, significant progress has been made in developing catalytic systems that can achieve high levels of selectivity.

Non-catalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported to produce unusual polyheterocyclic ensembles. nih.govnih.gov This reaction demonstrates high stereoselectivity, yielding only one of eight possible enantiomeric pairs. nih.gov The outcome of the reaction is highly dependent on the solvent, indicating different mechanistic pathways. nih.gov

Bioinspired non-heme manganese complexes have been investigated as catalysts for the late-stage C-H oxofunctionalization of complex molecules with hydrogen peroxide. researchgate.net By adjusting the catalyst structure, it is possible to switch the regioselectivity of the oxidation. researchgate.net Manganese aminopyridine complexes, in the presence of a carboxylic acid, have been shown to catalyze the oxidation of alkane C-H groups with high efficiency and selectivity, favoring a metal-mediated oxidation mechanism. mdpi.comacs.org These systems can exhibit high 3°/2° selectivity in the oxidation of adamantane (B196018) and high stereospecificity. mdpi.com

Palladium-catalyzed oxidation of 3° C-H groups with peroxycarboxylic acids has also been reported, demonstrating extremely high regioselectivity and stereospecificity. researchgate.net Furthermore, the introduction of steric bulk on the pyridine moieties of certain iron catalysts can divert oxidation selectivity from 3° C-H bonds to stronger 2° C-H bonds. mdpi.com

Metal-Catalyzed Coupling Reactions in Aminopyridine Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, providing efficient methods for the construction of C-C and C-N bonds. These reactions are particularly valuable for the synthesis and functionalization of aminopyridine-containing heterocycles. mdpi.com

Palladium-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki couplings, are commonly used in the synthesis of azaindoles from amino-halopyridines. mdpi.com For example, a Sonogashira reaction can be used to couple a terminal alkyne with an amino-halopyridine, followed by a copper-mediated cyclization to form the azaindole ring. mdpi.com Palladium catalysis has also been employed in C-N coupling, amination, and intramolecular amidation reactions to construct various heterocyclic systems. nih.gov

Rhodium(III) catalysis has been utilized for the synthesis of 7-azaindoles from aminopyridines and alkynes through a C-H activation strategy. mdpi.com The presence of a Lewis acid can facilitate this annulation process. mdpi.com Rhodium catalysts have also been shown to be effective in the annulation of N-aryl-2-aminopyridines with sulfoxonium ylides to produce indoles. rsc.org

Copper-catalyzed reactions are also prevalent. For instance, a copper(I)-catalyzed Sonogashira reaction has been used to synthesize highly functionalized imidazo[1,2-a]pyridines. nih.gov Additionally, a variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been used to catalyze the transformations of N-aryl-2-aminopyridines, leading to the construction of a large number of N-heterocycles. rsc.orgnih.gov These reactions often proceed through the formation of stable metal complexes with the pyridyl directing group, facilitating cyclization and functionalization. rsc.orgnih.gov

Biological Activities and Pharmacological Investigations

Enzyme Inhibition Studies

Ribonucleotide Reductase (RR) Inhibition and Mechanisms

3-Aminopyridine-2-carboxamide, also known as Triapine or 3-AP, is a potent inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis. aacrjournals.orgpatsnap.com RR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks for DNA replication and repair. patsnap.com The inhibition of RR by this compound disrupts the supply of these crucial components, leading to the slowing or arrest of DNA synthesis and cellular proliferation. aacrjournals.org

The primary mechanism of RR inhibition by this compound involves its potent iron-chelating properties. wikipedia.org The M2 subunit of human RR contains a tyrosyl-free radical that is stabilized by an iron center, which is critical for the enzyme's catalytic activity. aacrjournals.org this compound binds to this iron, quenching the tyrosyl radical and inactivating the enzyme. aacrjournals.orgwikipedia.org It is believed that the preformed iron complex of this compound is the active species that inhibits RR, rather than the compound simply removing iron from the active site. medchemexpress.comnih.gov This mechanism is similar to that of hydroxyurea (B1673989), another RR inhibitor, but this compound is significantly more potent, estimated to be 100 to 1000 times more effective in both enzyme and cell growth inhibition assays. aacrjournals.org

Notably, cancer cells that have developed resistance to hydroxyurea remain sensitive to this compound. nih.govnih.gov This suggests that this compound may be effective against tumors that have become refractory to other RR inhibitors. nih.gov The compound has demonstrated inhibitory activity against both the hRRM2 and p53R2 isoforms of the M2 subunit. medchemexpress.com

Acetylcholinesterase Inhibition Potential

While the primary focus of research on this compound has been on its anticancer properties via ribonucleotide reductase inhibition, some studies have explored the potential of related pyridine (B92270) and carboxamide structures as inhibitors of other enzymes, including acetylcholinesterase (AChE). AChE is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). jrespharm.com

In silico studies have suggested that certain derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) may act as inhibitors of acetylcholinesterase. acs.org These predictions indicate a potential for these compounds to increase acetylcholine levels in the brain. acs.org However, direct experimental evidence for the acetylcholinesterase inhibitory activity of this compound itself is not extensively documented in the reviewed literature. Other research has focused on designing novel pyrimidine (B1678525) and pyridine amide derivatives as cholinesterase inhibitors, highlighting the interest in these chemical scaffolds for neurological applications. mdpi.com

Proto-oncogene Tyrosine-Protein Kinase (Src) Inhibition Potential

In silico predictions have also pointed towards the potential of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives to inhibit proto-oncogene tyrosine-protein kinase (Src). acs.org Src is a non-receptor tyrosine kinase that plays a significant role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in cancer.

While direct experimental data on the Src inhibition by this compound is limited in the provided search results, the broader class of aminopyridine compounds has been investigated as kinase inhibitors. google.com For instance, other 2-aminopyridine (B139424) derivatives have been identified as inhibitors of various kinases, including members of the Src family. google.comresearchgate.net This suggests that the aminopyridine scaffold present in this compound could potentially interact with the ATP-binding site of kinases like Src, but further specific experimental validation is required.

Other Kinase Inhibitions (e.g., JNK, LIMK1, Ser/Thr kinase, Cdc7 kinase)

Research has indicated that this compound can affect the activity of other kinases involved in cell cycle regulation and DNA damage response. Mechanistic studies have shown that it can inhibit cyclin-dependent kinase (CDK) activity. nih.gov This inhibition of CDK leads to a blockage of olaparib-induced CtIP phosphorylation, a crucial step in homologous recombination repair of DNA double-strand breaks. nih.gov Specifically, in vitro kinase assays demonstrated that CDK2 isolated from cells treated with this compound had significantly reduced activity. nih.gov

Furthermore, this compound treatment leads to the activation of Checkpoint kinase 1 (Chk1), a key player in the DNA damage response. nih.gov The activation of Chk1, in turn, contributes to the blockage of CDK-mediated phosphorylation. nih.gov While direct inhibition of JNK, LIMK1, or Cdc7 kinase by this compound is not explicitly detailed, its impact on the broader kinase landscape, particularly the CDK/Chk1 axis, is a significant aspect of its pharmacological profile. The aminopyridine scaffold itself is found in various kinase inhibitors, suggesting a potential for broader kinase interaction. researchgate.net

Enzyme Inhibition in Metabolic Pathways

The metabolism of this compound has been investigated to understand its metabolic fate and potential for drug-drug interactions. Studies using human hepatocytes and subcellular fractions have revealed that the compound is primarily metabolized by Cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor to its depletion. nih.govnih.gov It was found that this compound was not significantly metabolized by other enzymes such as flavin-containing monooxygenase (FMO), aldehyde oxidase/xanthine oxidase (AO/XO), monoamine oxidase-A/B (MAO-A/B), or N-acetyltransferase-1/2 (NAT-1/2). nih.gov

Interestingly, this compound itself can influence the activity of these metabolic enzymes. It has been shown to reduce the activity of CYP1A2 while increasing the activity of CYP2C19. nih.govnih.gov The main metabolic reactions observed are dehydrogenation and hydroxylation. rsc.org One of the key metabolites identified is a thiadiazole ring-closed oxidation product, which is biologically inactive as it loses the ability to chelate metal ions, a crucial feature for its anticancer activity. rsc.orgresearchgate.net

Anticancer and Antiproliferative Research

This compound has been the subject of extensive research for its anticancer and antiproliferative properties. patsnap.com Its primary mechanism of action is the inhibition of ribonucleotide reductase, which is often overexpressed in cancer cells, making it an attractive therapeutic target. nih.gov This inhibition leads to a depletion of deoxyribonucleotides, thereby halting DNA synthesis and cell division. aacrjournals.org

The compound has shown broad-spectrum antitumor activity in various preclinical models. nih.gov It has demonstrated efficacy against a panel of 60 human tumor cell lines from the National Cancer Institute, with an average GI50 (the concentration required to inhibit cell growth by 50%) of approximately 1.6 μM. aacrjournals.org In vivo studies have shown its activity against murine M109 lung carcinoma and human A2780 ovarian carcinoma xenografts. nih.gov Furthermore, it has been shown to be effective in cell lines resistant to the chemotherapeutic agent docetaxel. researchgate.net

The antiproliferative activity of this compound is significantly greater than that of the iron chelator desferrioxamine (DFO). aacrjournals.org Its cytotoxic mechanism is thought to involve both iron chelation and the generation of free radicals. nih.gov In addition to its standalone activity, this compound has been investigated in combination with other anticancer agents and radiation, often showing synergistic effects. nih.gov For instance, it can sensitize cancer cells to PARP inhibitors like olaparib (B1684210) and topoisomerase inhibitors like etoposide (B1684455) by impairing DNA repair mechanisms. nih.gov

Table 1: Antiproliferative Activity of this compound (Triapine) and Related Compounds

Mechanism of Cytotoxic Action in Tumor Cell Lines

The primary mechanism of cytotoxic action for 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) in tumor cell lines is the inhibition of ribonucleotide reductase (RR). aacrjournals.orgnih.gov RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. wikipedia.orgnih.gov

The RR enzyme is composed of two subunits: RRM1 and RRM2. The RRM2 subunit contains a non-heme iron and a tyrosine-free radical, both of which are vital for the enzyme's catalytic activity. nih.govnih.gov Triapine functions as a potent metal chelator, meaning it strongly binds to metal ions. wikipedia.orgnih.gov It is believed that the formation of a chelate between Triapine and iron is fundamental to its cytotoxic effect. nih.gov This iron chelate of Triapine is redox active and quenches the essential tyrosyl-free radical within the RRM2 subunit of RR. wikipedia.orgaacrjournals.org By inactivating RR, Triapine effectively halts or slows down DNA synthesis, leading to an arrest of cellular proliferation. aacrjournals.orgnih.gov

Studies have shown that treatment of tumor cell lines with Triapine results in a decrease in the levels of one or more deoxyribonucleotide triphosphates (dNTPs). aacrjournals.org The potency of Triapine in inhibiting RR is significantly higher than that of hydroxyurea, another RR inhibitor, with estimates suggesting it is 100 to 1000 times more potent in both enzyme and cell-growth inhibition assays. aacrjournals.org

Induction of Apoptotic Cell Death

The inhibition of ribonucleotide reductase by 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and the subsequent disruption of DNA synthesis and repair processes ultimately lead to the induction of apoptotic cell death. nih.gov Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells.

One of the key events in the apoptotic cascade is the release of cytochrome c from the mitochondria. nih.gov Studies have indicated that treatment with Triapine can lead to an increase in cytochrome c release. nih.gov This release is a probable consequence of the cellular stress induced by the inhibition of DNA synthesis. The disruption of iron homeostasis and the generation of reactive oxygen species (ROS) by the iron-Triapine complex are also thought to contribute to mitochondrial damage and the initiation of apoptosis. nih.gov The activation of caspases, a family of proteases that execute the apoptotic program, is a downstream effect of these events, leading to the systematic dismantling of the cell. uniri.hr

Interactions with Iron Homeostasis (e.g., Fe-transferrin, transferrin receptor)

The mechanism of action of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is intrinsically linked to its interaction with iron metabolism. wikipedia.org As a potent iron chelator, Triapine disrupts the normal cellular iron balance. wikipedia.orgthno.org

Research has demonstrated that Triapine inhibits the uptake of iron from transferrin, the primary protein responsible for transporting iron in the blood. nih.gov This blockage of iron uptake is a key aspect of its cytotoxic effect. Concurrently, cells treated with Triapine exhibit an induction of the transferrin receptor at both the mRNA and protein levels, which is a cellular response to perceived iron deficiency. nih.gov

The interaction of Triapine with iron is not limited to sequestration. The Triapine-iron chelate is a redox-active complex that can participate in reactions that generate reactive oxygen species (ROS). nih.gov These ROS can cause damage to cellular components, including the transferrin receptor itself. nih.gov Furthermore, Triapine's interaction with iron extends to hemoglobin, where it can oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), leading to the formation of methemoglobin, which is incapable of oxygen transport. nih.govnih.gov This highlights the compound's profound and multi-faceted impact on iron homeostasis.

| Component | Effect of Triapine Treatment | Reference |

| Iron Uptake from Transferrin | Inhibited | nih.gov |

| Transferrin Receptor (mRNA) | Induced | nih.gov |

| Transferrin Receptor (protein) | Induced | nih.gov |

| Fe-transferrin Signal | Increased (suggesting blockage) | nih.gov |

| Methemoglobin Formation | Induced | nih.govnih.gov |

Impact on DNA Synthesis and Repair

A direct consequence of ribonucleotide reductase (RR) inhibition by 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is the profound impact on DNA synthesis and repair. nih.govnih.gov By blocking the production of deoxyribonucleotides, the essential precursors for DNA, Triapine effectively halts the process of DNA replication. wikipedia.org This cessation of DNA synthesis is a primary contributor to the compound's antiproliferative and cytotoxic effects. aacrjournals.org

Tumor cells, characterized by their rapid proliferation, have a high demand for DNA synthesis, making them particularly vulnerable to RR inhibitors like Triapine. thno.org Furthermore, the ability of cancer cells to repair DNA damage is also compromised. DNA repair mechanisms are crucial for maintaining genomic integrity, and their inhibition can lead to the accumulation of lethal DNA damage, ultimately triggering cell death. anr.fr The disruption of both DNA synthesis and repair creates a synergistic antitumor effect, preventing cancer cells from both proliferating and recovering from DNA damage. nih.govnih.gov

Clinical Trial Evaluations (e.g., 3-AP/Triapine in solid tumors)

Triapine (3-AP) has undergone evaluation in numerous clinical trials for the treatment of advanced solid tumors, both as a single agent and in combination with other chemotherapeutic drugs and radiation. nanopharmaceutics.comnih.gov

Phase I trials have been conducted to determine the maximum tolerated dose (MTD) and to assess the safety and pharmacokinetics of Triapine administered through various schedules, including intravenous and oral routes. aacrjournals.orgnih.gov For instance, one study investigated intravenous Triapine administered daily for five days, repeated every four weeks, and identified dose-limiting toxicities, primarily hematological, at a dose of 96 mg/m²/day. aacrjournals.org Another phase I trial explored an oral formulation of Triapine, establishing an MTD of 150 mg per dose on a specific schedule, with an oral bioavailability of approximately 67%. nih.gov

Combination therapies have also been a significant focus of clinical investigation. A phase I study evaluated Triapine in conjunction with doxorubicin (B1662922) in patients with advanced solid tumors. nih.gov While no objective responses were observed, some subjective clinical benefit was noted in patients with refractory melanoma and prostate cancer. nih.gov Other trials have explored Triapine in combination with gemcitabine (B846) for advanced solid tumors or lymphoma, and with cisplatin (B142131) and pelvic radiation for gynecologic malignancies. nanopharmaceutics.com

Completed clinical trials have investigated Triapine in various cancers, including gallbladder cancer, pancreatic cancer, and advanced or metastatic solid tumors. nanopharmaceutics.com Active clinical trials continue to explore its potential, such as in combination with temozolomide (B1682018) for recurrent glioblastoma and with radiation therapy for cervical and vaginal cancers. nanopharmaceutics.com

Table of Selected Triapine Clinical Trials:

| Trial Identifier | Condition(s) | Intervention(s) | Status | Reference |

|---|---|---|---|---|

| NCT00075504 | Gallbladder Cancer | Triapine, Gemcitabine Hydrochloride | Completed | nanopharmaceutics.com |

| NCT00390052 | Advanced or Metastatic Solid Tumors | 3-AP (Triapine) | Completed | nanopharmaceutics.com |

| NCT00293345 | Advanced Solid Tumors or Lymphoma | 3-AP (Triapine), Gemcitabine | Completed | nanopharmaceutics.com |

| NCT06410248 | Recurrent Glioblastoma | Triapine, Temozolomide | Active | nanopharmaceutics.com |

Antimicrobial and Antiviral Properties

While the primary focus of research on this compound derivatives has been on their anticancer potential, some studies have also explored their antimicrobial activities.

Antibacterial and Antifungal Activities

Investigations into N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to this compound, have revealed some antimicrobial properties. nih.govnih.gov In one study, a series of these compounds were evaluated for their in vitro activity against various bacterial and fungal strains. nih.gov

The study found that antifungal activity was present in all tested structural subtypes, with notable effects against Trichophyton interdigitale and Candida albicans. nih.govnih.gov Antibacterial activity was observed for phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamide (B1665363), but not for the benzyl (B1604629) derivatives. nih.govnih.gov Specifically, weak antibacterial activity was noted for alkyl derivatives with longer carbon chains against strains like Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis. nih.gov It is important to note that the direct antibacterial and antifungal activities of the parent compound, 3-aminopyrazine-2-carboxylic acid, are considered less pronounced. Vion Pharmaceuticals has also filed patents related to the antiviral and antifungal activity of 3-AP (Triapine). wikipedia.org

Antimycobacterial Activity

Derivatives of this compound have shown notable potential in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research into 3-acylaminopyrazine-2-carboxamides, which are structurally related to this compound, has demonstrated significant antimycobacterial activity. nih.gov These compounds were found to be highly active against various mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis. nih.gov The most potent of these were 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 31.25 µg/mL. nih.gov Their mechanism of action is believed to involve the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS). nih.gov

Similarly, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has been investigated as a potential drug scaffold against Mycobacterium tuberculosis. nih.gov While initial analogs showed limited activity against the wild-type strain, modifications led to the identification of compounds with improved potency. nih.gov One such compound, 17af, was identified as a potent inhibitor with an IC90 of 1.2 μM. nih.gov

Further studies on fluorinated 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives have also identified promising lead molecules for the development of new antitubercular drugs. plos.org One indole-containing compound, in particular, demonstrated a potent MIC value of 8 μM, comparable to existing drugs like ciprofloxacin (B1669076) and streptomycin. plos.org The investigation of imidazo[1,2-a]pyridine-3-carboxamides has also yielded compounds with excellent potency against multi- and extensive drug-resistant tuberculosis strains. acs.orgrsc.org

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound Series | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 3-Acylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis | MIC values from 1.95 to 31.25 µg/mL; active against multidrug-resistant strains. | nih.gov |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (TPA) | Mycobacterium tuberculosis | Compound 17af showed potent inhibition (IC90 = 1.2 μM). | nih.gov |

| Fluorinated 2-aminopyridine-3-carbonitrile | Mycobacterium tuberculosis | An indole-containing derivative had an MIC of 8 μM. | plos.org |

| Imidazo[1,2-a]pyridine-3-carboxamides | Multi- and extensive drug-resistant Mtb | Seven agents had MIC90 values ≤1 μM against various strains. | acs.org |

Antiviral Efficacy

The antiviral potential of compounds related to this compound has been explored, particularly against the Human Immunodeficiency Virus (HIV). In the development of antiretrovirals targeting the HIV-1 nucleocapsid protein, the replacement of an aminothiazole ring with an aminopyridine in certain bifunctional compounds led to good antiviral activity in the low micromolar range. nih.gov This substitution also improved the water solubility of the compounds, a crucial factor for further drug development. nih.gov

Thienopyridine derivatives have also been recognized for their anti-HIV activity. nih.gov Specifically, certain thieno[2,3-b]pyridines have been identified as potential anti-HIV agents. nih.gov The structural diversity of pyridine derivatives allows for the development of inhibitors targeting various viral components. For instance, pyridine-based allosteric inhibitors of HIV integrase have been synthesized. mdpi.com Research has shown that the antiviral potency of these compounds is dependent on the specific structural features and substituents on the pyridine ring. mdpi.comresearchgate.net

Antiparasitic Activities

Aminopyridine scaffolds are considered valuable in the development of new drugs against protozoan-caused neglected tropical diseases. nih.gov Research has focused on developing aminopyridine-containing compounds targeting parasites such as Trypanosoma cruzi, Trypanosoma brucei, and Leishmania spp. nih.gov For instance, a series of 5-amino-1,2,3-triazole-4-carboxamides, including a 2-aminopyridine moiety, showed activity against T. cruzi. nih.gov Furthermore, a medicinal chemistry effort synthesized over 90 compounds in the 2-aminopyridine and 2-aminopyrazine (B29847) series, which were evaluated for their activity against T.b. brucei, with the majority showing an EC50 below 10 μM. nih.gov

Thieno[2,3-b]pyridine-2-carboxamides have also demonstrated strong antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com While initially thought to target the plasmodial enzyme PfGSK-3, these carboxamides were found to be weak inhibitors of this enzyme but still exhibited potent antiparasitic effects, with some derivatives showing IC50 values in the two-digit nanomolar range. mdpi.com

Table 2: Antiparasitic Activity of Aminopyridine Derivatives

| Compound Series | Target Parasite | Key Findings | Reference |

|---|---|---|---|

| 5-Amino-1,2,3-triazole-4-carboxamides | Trypanosoma cruzi | Showed activity against the parasite. | nih.gov |

| 2-Aminopyridine series | Trypanosoma brucei brucei | Majority of over 90 compounds had EC50 < 10 μM. | nih.gov |

| 4-Arylthieno[2,3-b]pyridine-2-carboxamides | Plasmodium falciparum | Potent antiparasitic activity with IC50 values in the nanomolar range. | mdpi.com |

Neurological and Neurodegenerative Research

The structural features of this compound suggest its potential use in developing drugs for neurological disorders. chemimpex.com

Influence on Neurotransmitter Systems

Aminopyridines are known to affect neurotransmitter systems, primarily by increasing the release of acetylcholine in response to nerve stimulation. epa.gov This action is attributed to their ability to block potassium (K+) channels. epa.gov The parent compound, 3-aminopyridine (B143674), has been shown to selectively block K+ channels in nerve cell membranes. epa.gov More recent research has challenged the conventional view that aminopyridines solely act by blocking K+ channels. Studies have shown that 4-aminopyridine (B3432731) (4-AP) and its analogs can directly stimulate high voltage-activated calcium channels (HVACCs), independent of K+ channels, leading to enhanced neurotransmitter release. nih.gov This suggests a more complex mechanism of action on neurotransmitter systems.

Potential for Enhancing Cognitive Function

The ability of aminopyridines to modulate neurotransmitter release has led to investigations into their potential for cognitive enhancement. chemimpex.com While direct studies on this compound for cognitive enhancement are limited, research on related compounds provides some insights. For example, some thienopyridines have been developed as highly selective 5-hydroxytryptamine (5-HT)4 receptor agonists, which are known to be memory enhancers. nih.gov However, a review of trials using aminopyridines for multiple sclerosis found no improvement in neuropsychological tests evaluating cognitive function. nih.gov

Therapeutic Potential in Neurodegenerative Diseases

The potential of this compound and its derivatives in treating neurodegenerative diseases like Multiple Sclerosis (MS) and Alzheimer's Disease is an active area of research. chemimpex.com

Multiple Sclerosis (MS): Aminopyridines such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (B372788) (DAP) have been proposed as symptomatic treatments for MS due to their ability to improve nerve conduction in demyelinated nerve fibers. nih.gov However, a comprehensive review concluded that there is insufficient unbiased evidence to make a definitive statement about their efficacy and safety for MS symptoms. nih.gov Despite this, the development of drugs for MS, including those targeting nervous system repair, remains an area of interest. nervgen.comnrtimes.co.uk

Alzheimer's Disease: Some derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide have been identified as potential inhibitors of acetylcholinesterase (AChE). acs.org By reducing the activity of AChE, these compounds could increase the levels of acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease. acs.org Furthermore, a derivative of 3-aminopyridine, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (also known as PAN-811), has shown potent neuroprotective effects in models of ischemic neurotoxicity, suggesting its potential for development as a treatment for neurodegenerative diseases. nih.gov

Effects on Ion Channels (e.g., Potassium channel blockade)

The aminopyridine class of compounds, to which this compound belongs, is recognized for its effects on ion channels, particularly potassium (K+) channels. epa.gov While much of the specific research has focused on 4-aminopyridine and 3,4-diaminopyridine, the general mechanism involves the blockade of voltage-gated potassium channels. wikipedia.orgnih.govwikipedia.org This blockade prolongs the duration of action potentials, which can enhance neurotransmitter release at nerve terminals. epa.gov

Theoretical studies have been conducted to understand the interaction between protonated aminopyridines and K+ channels. nih.gov These studies suggest that the blocking action may occur via a cation-pi interaction within the channel pore. nih.gov The parent compound, 3-aminopyridine, has been shown to selectively block K+ channels in nerve axons. epa.gov This blockade is more pronounced at lower levels of membrane depolarization and tends to be relieved as depolarization increases. epa.gov The ability of aminopyridines to block these channels is a key factor in their neurological effects. epa.gov

| Compound | Effect | Mechanism |

| Aminopyridines (general) | Potassium channel blockade | Prolongs action potential duration, enhances neurotransmitter release. epa.govwikipedia.orgwikipedia.org |

| 3-Aminopyridine | Selective K+ channel blockade in squid axons | Blockade is more complete at low depolarization. epa.gov |

Other Biological and Pharmacological Investigations

Derivatives of aminopyridines have been investigated for their potential anti-inflammatory properties. For instance, the related compound 3-nitropyridine-2-carboxamide, which can be reduced to this compound, has been studied in this context. Nitro-containing compounds are known to modulate inflammatory responses, potentially by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, a study on bis(3-amino-2-pyridine) diselenide, a derivative of 3-aminopyridine, demonstrated anti-inflammatory effects in preclinical models. nih.gov This compound was shown to reduce paw edema and protect against histological alterations induced by inflammatory agents. nih.gov Its mechanism is thought to involve the modulation of COX-2 and interferon-gamma (INF-ɣ). nih.gov

The potential for pyridine derivatives to exhibit antidiabetic activity has been an area of research interest. Studies on derivatives of 3-aminopyridine-2(1H)-ones, which share a structural relationship with this compound, have shown promise. Conjugates containing a 1,3,4-thiadiazole (B1197879) cycle have demonstrated hypoglycemic and antidiabetic potential by inhibiting α-amylase and α-glucosidase. nih.govmdpi.com Some of these derivatives exhibited activity exceeding that of the reference drug, acarbose. nih.gov The search for new α-glucosidase inhibitors is an active area of medicinal chemistry, as these agents can slow glucose absorption and manage postprandial blood glucose levels. mdpi.com

| Derivative Class | Target Enzymes | Observed Effect |

| 3-Aminopyridine-2(1H)-one conjugates with 1,3,4-thiadiazole | α-amylase, α-glucosidase | Hypoglycemic and antidiabetic activity. nih.govmdpi.com |

The parent compound, 3-aminopyridine, has been identified as a potent convulsive agent. nih.gov Local application to the motor cortex in animal models resulted in paroxysmal alterations in neuronal activity, including enhanced background firing and the depression of inhibitory postsynaptic potentials (IPSPs). nih.gov Conversely, research into derivatives has aimed at identifying anticonvulsant properties. For example, derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-one have shown potential neurotropic activity. nih.gov Additionally, thieno[2,3-b]pyridines, which can be synthesized from aminopyridine precursors, have been reported to exhibit anticonvulsant and neurotropic effects. nih.govacs.org

While direct studies on the immunomodulatory effects of this compound are limited, related compounds have shown such activity. For example, sulfasalazine, a pyridine derivative, is used as an immunomodulator. rsc.org The potential for aminopyridine-based structures to influence immune responses remains an area for further investigation.

This compound and its precursors are utilized as intermediates in the formulation of agrochemicals. chemimpex.com Specifically, they contribute to the development of more effective and potentially more environmentally friendly herbicides and pesticides. chemimpex.com The related compound, 3-aminopyridine-2-carbonitrile, is also employed as a building block for pesticides and herbicides aimed at improving crop yield and pest resistance. chemimpex.com Furthermore, derivatives of 2-aminonicotinic acid, structurally related to this compound, have been described as pesticides. google.com Aminopyridine derivatives in general are considered important intermediates for the synthesis of various herbicides. google.com

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3-aminopyridine-2-carboxamide and its derivatives is intrinsically linked to its core structure. The 2-aminopyridine (B139424) moiety is a critical feature, often acting as a "hinge-binder" in many kinase inhibitors. nih.gov This part of the molecule typically forms canonical hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for anchoring the inhibitor in the ATP-binding pocket. nih.govacs.org

The carboxamide group at the 2-position also plays a significant role. It can participate in hydrogen bonding interactions with receptor sites, and its orientation is often constrained by intramolecular interactions. acs.org The amino group at the 3-position is another key feature, with its modification or the introduction of substituents on the pyridine (B92270) ring significantly impacting potency and selectivity. acs.org For example, in a series of 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds, SAR studies have been instrumental in understanding their prion inhibition activity. acs.org Similarly, for inhibitors of c-Met kinase, the SAR at various positions of the 2-aminopyridine-3-carboxamide (B84476) scaffold has been extensively explored to identify potent compounds. nih.gov

Conformational Analysis and Intramolecular Interactions (e.g., hydrogen bonding)

The three-dimensional conformation of this compound is heavily influenced by intramolecular interactions, particularly hydrogen bonding. Studies on similar structures have shown that an intramolecular hydrogen bond can form between the amide proton (N-H) and the nitrogen atom of the pyridine ring. nih.govcambridgemedchemconsulting.com This interaction creates a stable, planar, six-membered ring system, which significantly restricts the conformational mobility of the molecule. nih.govcambridgemedchemconsulting.com

This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. The stability of such intramolecular hydrogen bonds is highest in planar, six-membered rings that are stabilized by conjugation with a π-system, a condition met by the this compound structure. cambridgemedchemconsulting.comcambridgemedchemconsulting.com In related heterocyclic amide systems, breaking such internal hydrogen bonds is a key energetic factor during conformational changes. researchgate.net The presence of this bond is therefore a critical consideration in molecular modeling and the design of analogues.

Molecular Docking and In Silico Predictions of Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, allowing for the estimation of binding affinity. buketov.edu.kz For aminopyridine derivatives, docking studies have been crucial in understanding their interactions with various protein targets.

Docking studies on 2-aminopyridine derivatives as c-Met kinase inhibitors have suggested that residues such as Tyr1230 and Arg1208 are key for binding, with electrostatic and hydrogen bond interactions being vital for activity. nih.gov In another study on c-Met inhibitors, a molecular modeling study elucidated the interactive binding model of a potent 2-aminopyridine-3-carboxamide derivative, (S)-24o. nih.gov

Similarly, docking of aminopyridines into voltage-gated potassium channels revealed a common binding zone involving amino acids Thr107 and Ala111, where the interaction is driven by the formation of several hydrogen bonds. nih.gov For derivatives of 3-aminopyridine-2(1H)-ones designed as anti-inflammatory agents, docking simulations showed a higher binding affinity to the cyclooxygenase-2 (COX-2) enzyme than the reference drug, diclofenac. buketov.edu.kz These in silico predictions are invaluable for prioritizing compounds for synthesis and biological testing. nih.govplos.org

| Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |

|---|---|---|---|

| c-Met Kinase | Tyr1230, Arg1208 | Hydrogen Bond, Electrostatic | nih.gov |

| JNK-1 | Not Specified | Not Specified | nih.gov |

| Voltage-Gated K+ Channel (KcsA) | Thr107, Ala111 | Hydrogen Bond | nih.gov |

| Cyclooxygenase-2 (COX-2) | Not Specified | High Binding Affinity | buketov.edu.kz |

| Thymidylate Kinase (M. tuberculosis) | Not Specified | Binding Energy of -9.67 Kcal/mol for lead compound | plos.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach has been applied to aminopyridine carboxamides to understand the structural requirements for their inhibitory activities. derpharmachemica.com

For a series of aminopyridine carboxamide derivatives targeting c-Jun N-terminal kinase-2 (JNK-2), a QSAR model was developed that explained 68.5% of the variance in inhibitory activity. derpharmachemica.com The model indicated that molecular properties such as the dipole moment, LogP (a measure of lipophilicity), and topological descriptors (Kier ChiV1 and KAlpha2) were significant in determining the biological activity. derpharmachemica.com

In another study focusing on JNK-1 inhibitors, 3D-QSAR models were created using Comparative Molecular Field Analysis (CoMFA). nih.gov These models, based on docking conformations, showed high predictive power, with a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988. nih.gov Similar 3D-QSAR studies on 2-aminopyridine derivatives as c-Met kinase inhibitors also yielded models with good reliability and predictability, further guiding the design of more effective inhibitors. nih.gov

| QSAR Model Target | Model Type | Cross-Validated q² | Conventional r² | Reference |

|---|---|---|---|---|

| JNK-2 Inhibitors | 2D-QSAR | 0.750 | Not Specified | derpharmachemica.com |

| JNK-1 Inhibitors | CoMFA (3D-QSAR) | 0.585 | 0.988 | nih.gov |

| c-Met Kinase Inhibitors (Atom-based) | CoMFA (3D-QSAR) | 0.596 | 0.950 | nih.gov |

| c-Met Kinase Inhibitors (Docking-based) | CoMFA (3D-QSAR) | 0.563 | 0.985 | nih.gov |

Design of Analogues and Derivatives to Optimize Activity and Selectivity

Guided by SAR, docking, and QSAR studies, researchers actively design and synthesize analogues of this compound to enhance biological activity and improve selectivity for the intended target. rsc.orgnih.gov Strategies often involve modifying the core scaffold at specific positions to probe interactions within the target's binding site.

One common approach is the bioisosteric replacement of molecular fragments. For instance, in the development of c-Met kinase inhibitors, heterocyclic moieties were replaced with an amide bond to explore the SAR, leading to the identification of a highly potent compound. nih.gov Another strategy involves late-stage functionalization, where substituents are introduced near the end of the synthetic sequence. For example, palladium-catalyzed cross-coupling reactions have been used to add diverse groups to a bromo-precursor of a chromeno[2,3-b]pyridine core, allowing for the rapid generation of analogues with varying selectivity profiles. nih.gov

Studies on 2-aminopyridine ALK2 inhibitors have shown that substitutions on the pyridine ring and modifications to the primary amine can dramatically alter potency and selectivity against related kinases. acs.org Similarly, for antitubercular 2-aminopyridine-3-carbonitrile derivatives, the introduction of different heteroaryl scaffolds was found to be more effective than simple phenyl ring substitutions. plos.org These iterative design-synthesis-test cycles are fundamental to optimizing lead compounds.

Prodrug Strategies and Formulation Considerations

A prodrug is an inactive precursor that is converted into a pharmacologically active drug within the body through metabolic processes. ijpsonline.com This strategy is often employed to overcome issues such as poor solubility, low bioavailability, or instability. ijpsjournal.com For a compound like this compound, which possesses amine and pyridine nitrogen functionalities, several prodrug strategies are conceivable.

Carrier-linked prodrugs are a major class where the active drug is covalently attached to a carrier moiety, which is cleaved off in vivo. ijpsonline.com For weakly basic compounds, whose absorption can be impaired by changes in gastric pH, prodrugs can be designed to improve solubility at higher pH values. acs.org A known strategy for 2-aminopyridine systems involves attaching a promoiety to the pyridyl nitrogen. acs.org This approach can enhance solubility and chemical stability. The design of such prodrugs relies on incorporating solubilizing elements like phosphates or amino acids, which are attached to logical handles on the parent molecule, such as the pyridine nitrogen or amide groups. acs.org While this compound itself is often used as an intermediate for creating more complex drugs, the principles of prodrug design could be applied to its derivatives to enhance their therapeutic potential. chemimpex.comgoogle.com

Metabolic and Toxicological Research Perspectives

In Vivo Oxidation and Metabolic Pathways

Detailed studies on the specific in vivo oxidation and metabolic pathways of 3-Aminopyridine-2-carboxamide are limited in publicly available scientific literature. The metabolism of structurally related compounds can sometimes offer insights, but direct evidence for this specific molecule is scarce. For instance, research into the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides—a related but distinct class of compounds—highlights that such investigations can be valuable for considering potential metabolic routes. acs.orgnih.gov However, a comprehensive characterization of the metabolites of this compound has not been documented.

General metabolic pathways for compounds containing an aminopyridine moiety can involve reactions like hydroxylation or N-oxidation, but without specific studies, the primary and secondary metabolites of this compound remain unconfirmed. epa.gov The compound is noted for its utility in biochemical research that provides insights into metabolic pathways through mechanisms like enzyme inhibition, though this pertains to its use as a tool rather than its own biotransformation. chemimpex.com

Mechanisms of Toxicity (e.g., Methemoglobinemia and Hypoxia)

There is no scientific evidence in the reviewed literature to suggest that this compound is associated with specific toxic mechanisms such as methemoglobinemia or hypoxia. It is critical to distinguish this compound from its structurally related derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (also known as Triapine or 3-AP). The latter is a well-studied ribonucleotide reductase inhibitor where dose-limiting toxicities, including methemoglobinemia and subsequent hypoxia, have been reported in clinical trials. nih.gov These toxic effects are linked to the thiosemicarbazone moiety and its interaction with iron in hemoglobin. This mechanism is specific to Triapine and should not be extrapolated to this compound, which lacks the thiosemicarbazone group.

Risk Assessment and Safety Profiles in Research Contexts

A formal, comprehensive risk assessment for this compound is hindered by the lack of extensive toxicological data. However, basic safety information is available from aggregated Global Harmonized System (GHS) classifications provided to the ECHA C&L Inventory. echemi.com

Based on this data, the primary hazard identified for this compound (CAS 50608-99-6) is acute oral toxicity. echemi.com The compound is classified with the GHS code H302, indicating it is "Harmful if swallowed". echemi.com This classification necessitates careful handling in any research setting to avoid ingestion. The full safety profile remains incomplete, as data on other endpoints like chronic toxicity, carcinogenicity, and reproductive toxicity are not available. fishersci.com

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement Code | Description | Source |

|---|---|---|---|

| Acute toxicity, oral | H302 | Harmful if swallowed | echemi.com |

Management of Adverse Effects in Experimental Models

Due to the absence of published studies detailing adverse effects of this compound in experimental models, there are no specific management protocols documented. Management of exposure would, therefore, follow standard laboratory safety procedures for chemicals classified as harmful if swallowed. echemi.com

In case of accidental ingestion in a research setting, immediate medical attention should be sought. General first-aid measures would include rinsing the mouth and providing water to drink. jubilantingrevia.com The management of any observed symptoms would be supportive, as no specific antidote or treatment protocol has been established for this compound. fishersci.comjubilantingrevia.com Standard personal protective equipment (PPE), including gloves, lab coats, and eye protection, is essential to prevent exposure during handling. fishersci.com

Mentioned Compounds

Advanced Research Methodologies and Techniques

Spectroscopic Characterization in Biological Studies

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of molecules and their interactions within biological environments. Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, has been instrumental in studying metal-chelating derivatives of 3-aminopyridine-2-carboxamide, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a known ribonucleotide reductase inhibitor. nih.gov

EPR studies on 3-AP have been used to measure its effects within cells. The technique can detect paramagnetic species, including the tyrosyl free radical in the RRM2 subunit of ribonucleotide reductase and metal complexes formed by 3-AP. nih.gov Research has shown that 3-AP-mediated inhibition of this enzyme leads to a decrease in the tyrosyl radical signal and an increase in signals from copper and iron complexes of the drug. nih.gov

In biological studies involving peripheral blood lymphocytes from patients treated with 3-AP, EPR has identified signals from various metal centers. nih.gov Key findings from these spectroscopic analyses include:

An increase in the Fe-transferrin signal, suggesting a blockage of iron uptake by cells. nih.gov

A significant increase in the high-spin heme signal, which may indicate the release of cytochrome c from mitochondria, a key event in apoptosis. nih.gov

The detection of increased levels of low-spin iron or copper ions, directly reflecting the chelating action of the compound. nih.gov

These EPR findings provide valuable insights into the in vivo mechanism of action, demonstrating how the compound interacts with metal ions and affects cellular processes. nih.gov

Chromatographic Techniques in Purity and Analysis

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis and purity assessment of this compound and its derivatives. chemimpex.comnih.govjk-sci.comvwr.com HPLC is routinely used to confirm the purity of synthesized batches of the compound, with standards often requiring a purity of ≥97% or ≥98.0%. chemimpex.comjk-sci.comvwr.com

HPLC methods are developed to ensure reliable separation and quantification. For instance, a method for analyzing pyridine (B92270) and its aminopyridine isomers uses a column that facilitates separation based on hydrogen-bonding and cation-exchange mechanisms. helixchrom.com Such methods are designed to produce good peak shape and resolution, allowing for accurate determination. helixchrom.com The mobile phases used are often compatible with mass spectrometry (LC/MS), enabling further characterization and sensitive detection. helixchrom.cominnovareacademics.in

In pharmacokinetic studies of derivatives like 3-AP, a validated HPLC method is used to measure drug concentrations in biological samples such as plasma, erythrocytes, and urine. nih.govnih.gov This allows researchers to track the absorption, distribution, metabolism, and excretion of the compound over time.

Cellular Assays and In Vitro Models for Biological Evaluation

The biological effects of this compound derivatives are extensively studied using a variety of cellular assays and in vitro models. These assays are critical for determining the compound's potential as a therapeutic agent by assessing its activity against specific cell types, often cancer cells.

A common technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation. nih.gov This assay is used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a key measure of cytotoxic potency.

Various human cancer cell lines are employed as in vitro models to evaluate the antiproliferative activity of these compounds. nih.gov Commonly used cell lines include:

MCF-7: A breast cancer cell line. nih.gov

K-562: A leukemia cell line. nih.gov

HCT-116: A colon cancer cell line. nih.gov

HepG2: A human hepatocellular carcinoma cell line used for both cytotoxicity and antimycobacterial activity screening. nih.govmdpi.com

Studies on related N-substituted 1H-indole-2-carboxamides have shown potent activity against K-562 cells and significant activity against HCT-116 cells. nih.gov Similarly, derivatives of 3-aminopyrazine-2-carboxamides have been evaluated for antimycobacterial, antibacterial, and antifungal activities, with cytotoxicity assessed in HepG2 cells. nih.govmdpi.com These cellular assays are fundamental for establishing structure-activity relationships (SAR), which guide the design of more potent and selective compounds.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a drug is processed by the body and its effects over time. These studies are often conducted in preclinical animal models before human trials.

Pharmacokinetic studies on the derivative 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) have been performed in cancer patients. nih.govnih.gov In these studies, blood and urine samples are collected at various time points after administration, and the concentration of 3-AP is measured using HPLC. nih.gov The data generated, such as peak serum concentration (Cmax), clearance, and volume of distribution, are used to develop population pharmacokinetic models. nih.govnih.gov These models can help identify patient covariates (like gender or organ function) that may influence the drug's disposition and can guide dose adjustments to minimize toxicity. nih.gov For example, a three-compartment model with first-order elimination was developed for 3-AP, which described its distribution in plasma and erythrocytes. nih.gov

Pharmacodynamic studies aim to relate the drug concentration to its biological effect. In preclinical models, such as rats, the effects of aminopyridines on the central nervous system have been studied by analyzing changes in electroencephalogram (EEG) recordings. umaryland.edu By correlating plasma concentrations with EEG changes, a PK/PD model can be developed to predict the onset and intensity of drug effects. umaryland.edu Such models are crucial for determining a therapeutic window and predicting efficacy and potential toxicity in humans.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting and rationalizing the behavior of molecules like this compound and its derivatives at an atomic level. Techniques such as energy minimization and molecular dynamics (MD) simulations are widely used.

Energy minimization is a computational process used to find the most stable three-dimensional conformation (the one with the lowest potential energy) of a molecule. nih.govmdpi.com This is a critical step before more complex simulations and helps in understanding the preferred shape of the molecule.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net In the context of drug design, MD simulations can:

Predict how a ligand (like a this compound derivative) binds to its target protein.

Assess the stability of the ligand-protein complex.

Provide insights into the interactions (e.g., hydrogen bonds) that stabilize the binding. mdpi.com

For instance, MD simulations have been employed to study the interaction of 3-acylaminopyrazine-2-carboxamides with mycobacterial prolyl-tRNA synthetase, a potential drug target. mdpi.com These simulations helped to rationalize the structure-activity relationships observed in in vitro assays. mdpi.com Similarly, the three-dimensional structures of N-substituted 3-aminopyrazine-2-carboxamides were predicted using energy minimization and molecular dynamics under the AMBER10:EHT forcefield, which was then correlated with their observed antimicrobial activity. nih.govmdpi.com These computational approaches are integral to modern drug discovery, enabling the rational design and optimization of new therapeutic agents.